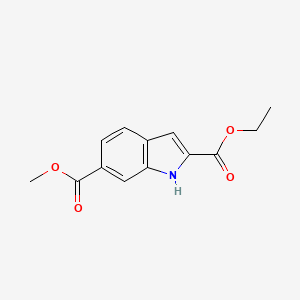
2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate
Descripción general
Descripción
2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate is an organic compound . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis
The molecular formula of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate is C13H13NO4 . The molecular weight is 247.25 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate include its molecular formula (C13H13NO4), molecular weight (247.25 g/mol), and structure . Other properties such as melting point, boiling point, and density are not well-documented in the literature .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a similar compound, acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Chemical Reactions and Derivatives
- Thiocyanation of Indoles : Treatment of compounds like ethyl indole-2-carboxylate with thiocyanogen results in the formation of 3-thiocyanatoindoles or 6-thiocyanatoindoles, depending on the indole derivative used (Tamura et al., 1978).
- Friedel-Crafts Acylation : Ethyl 1H-indole-2-carboxylate undergoes acylation at specific positions on the indole nucleus, producing various derivatives with regioselectivity (Tani et al., 1990).
- Synthesis and Analysis of Derivatives : The synthesis and analysis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related compound, are explored, offering insights into the structural and vibrational aspects (Luo et al., 2019).
Pharmaceutical Applications
- Synthesis of Pharmacologically Active Indoles : Indole derivatives, like 6-methoxy-1-methyl and 5-methyl,2,3-diphenyl-1H-indole, were synthesized for potential anti-inflammatory, ulcerogenic, and antispasmodic activities (Hishmat et al., 1999).
Photochemical Synthesis
- Photochemical Synthesis of 2,3-Homoindoles : Ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates were irradiated to produce ethyl endo-1-cyano-6b-methyl-1,1a,2,6b-tetra-hydrocycloprop[b]indole-2-carboxylates, demonstrating a route to synthesize indole derivatives (Ikeda et al., 1974).
Thermodynamic Properties
- Thermodynamic Properties Study : The thermodynamic properties of ethyl 1H-indole-2-carboxylate and related compounds were analyzed, providing insights into their enthalpies of formation and sublimation (Carvalho et al., 2016).
Propiedades
IUPAC Name |
2-O-ethyl 6-O-methyl 1H-indole-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-6-8-4-5-9(12(15)17-2)7-10(8)14-11/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUDDGEORTWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660591 | |
| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |
CAS RN |
916792-63-7 | |
| Record name | 1H-Indole-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





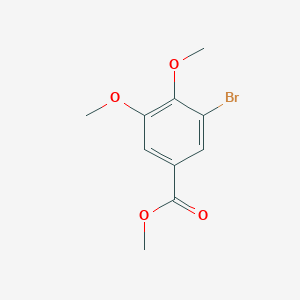
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
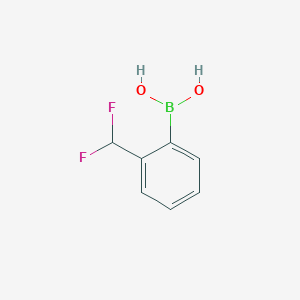

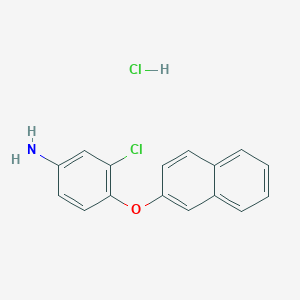
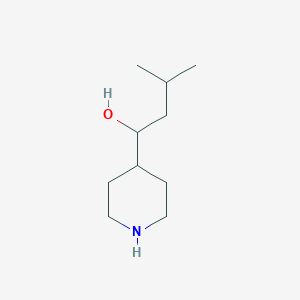
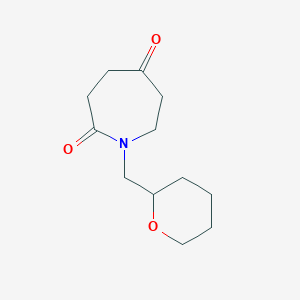
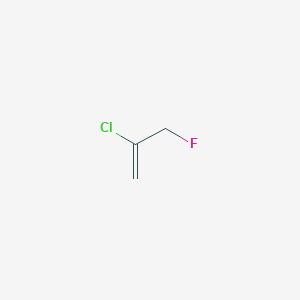
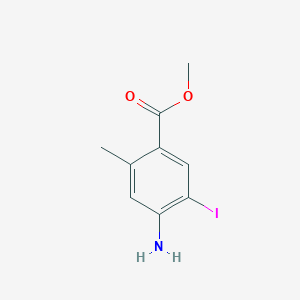

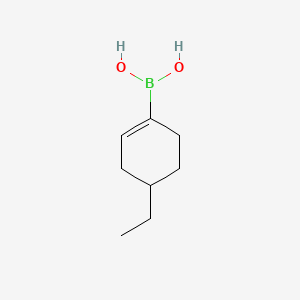
![[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid](/img/structure/B1418010.png)